![molecular formula C26H33Cl2N5O5S2 B6526460 ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride CAS No. 1135138-33-8](/img/structure/B6526460.png)
ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride
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Overview
Description
The compound “ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a benzenesulfonyl group .
Molecular Structure Analysis
The molecular formula of the compound is C21H21ClN4O5S2, and its average mass is 508.998 Da . The molecule contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a piperazine ring and a benzenesulfonyl group .Scientific Research Applications
- Role of Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride : This compound serves as an organoboron reagent in SM coupling. Its mild reactivity and functional group tolerance make it valuable for constructing complex molecules .
- Beneficial Properties : These compounds exhibit antimalarial activity, making them potential candidates for drug development .
- Biological Activities : These derivatives show antimicrobial, anti-cancer, and anti-viral properties, highlighting their potential in medicinal chemistry .
Suzuki–Miyaura Coupling
Antimalarial Activity
1,3,5-Triazine Derivatives
Other Applications
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways, specifically COX-2 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cox-2) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities observed in similar compounds . This is due to the inhibition of prostaglandin biosynthesis, which mediates these physiological responses .
properties
IUPAC Name |
ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN5O5S2.ClH/c1-4-37-26(34)30-14-16-31(17-15-30)39(35,36)21-9-6-19(7-10-21)24(33)32(13-5-12-29(2)3)25-28-22-11-8-20(27)18-23(22)38-25;/h6-11,18H,4-5,12-17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPJQFRYZMBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride |
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